N-(3,3'-dimethyl-4'-{4-[methyl(phenyl)sulfamoyl]benzamido}-[1,1'-biphenyl]-4-yl)-4-[methyl(phenyl)sulfamoyl]benzamide
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Description
N-(3,3'-dimethyl-4'-{4-[methyl(phenyl)sulfamoyl]benzamido}-[1,1'-biphenyl]-4-yl)-4-[methyl(phenyl)sulfamoyl]benzamide is a useful research compound. Its molecular formula is C42H38N4O6S2 and its molecular weight is 758.91. The purity is usually 95%.
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Scientific Research Applications
Inhibition of Carbonic Anhydrase Isoforms
Compounds structurally related to N-[2-methyl-4-[3-methyl-4-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]phenyl]phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide have been investigated for their inhibitory activity against carbonic anhydrase (CA) isoforms. Specifically, acridine and bis acridine sulfonamides were synthesized and shown to effectively inhibit cytosolic CA isoforms II and VII, highlighting the potential of sulfonamide-containing compounds in designing inhibitors for metalloenzymes like CA (Ulus et al., 2013).
Antimicrobial Activities
Research into novel 1,2,4-triazole derivatives, incorporating a sulfonamide group similar to the structure of interest, revealed significant antimicrobial activities. These compounds were synthesized and tested against various bacterial and fungal strains, demonstrating their potential as biologically active agents in addressing microbial resistance (Mange et al., 2013).
Nanofiltration Membrane Development
Innovative sulfonated thin-film composite nanofiltration membranes were developed using sulfonated aromatic diamine monomers for dye solution treatment. These membranes showcased improved water flux and dye rejection capabilities, emphasizing the utility of sulfonated compounds in environmental and water purification applications (Liu et al., 2012).
Advanced Polymer Synthesis
Sulfonamide-containing monomers have been employed in the controlled radical polymerization of acrylamide derivatives. These studies have led to the synthesis of polymers with potential applications in drug delivery systems and biomedical engineering, highlighting the versatile nature of sulfonamide-based compounds in polymer science (Mori et al., 2005).
Properties
IUPAC Name |
N-[2-methyl-4-[3-methyl-4-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]phenyl]phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H38N4O6S2/c1-29-27-33(19-25-39(29)43-41(47)31-15-21-37(22-16-31)53(49,50)45(3)35-11-7-5-8-12-35)34-20-26-40(30(2)28-34)44-42(48)32-17-23-38(24-18-32)54(51,52)46(4)36-13-9-6-10-14-36/h5-28H,1-4H3,(H,43,47)(H,44,48) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNSLIXYCHHKNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4)C)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N(C)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H38N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
758.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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